molecular formula C8H7F2N3O B2403672 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018047-67-0

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2403672
CAS No.: 1018047-67-0
M. Wt: 199.161
InChI Key: SGQLQUJVSPTQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoromethyl and methyl groups. The presence of the difluoromethyl group is particularly noteworthy due to its influence on the compound’s biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the difluoromethyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a pyridine derivative can yield the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3O/c1-3-6-4(7(9)10)2-5(14)11-8(6)13-12-3/h2,7H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQLQUJVSPTQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.